Isooctyltriethoxysilane

Superhydrophobic cellulose Silane-functionalized silica hydrosol Electrochemically assisted deposition

Isooctyltriethoxysilane (CAS 35435-21-3), systematically named triethoxy(2,4,4-trimethylpentyl)silane, is a branched alkyltriethoxysilane with the molecular formula C₁₄H₃₂O₃Si and a molecular weight of 276.49 g/mol. It belongs to the class of organo-functional alkoxysilanes that serve as hydrophobic coupling agents and surface modifiers.

Molecular Formula C14H32O3Si
Molecular Weight 276.49 g/mol
Cat. No. B7909285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctyltriethoxysilane
Molecular FormulaC14H32O3Si
Molecular Weight276.49 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCCC(C)C)(OCC)OCC
InChIInChI=1S/C14H32O3Si/c1-6-15-18(16-7-2,17-8-3)13-11-9-10-12-14(4)5/h14H,6-13H2,1-5H3
InChIKeyHXOGQBSDPSMHJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isooctyltriethoxysilane: A Branched C8 Alkyltriethoxysilane Selection Guide for High-Performance Hydrophobic Surface Modification


Isooctyltriethoxysilane (CAS 35435-21-3), systematically named triethoxy(2,4,4-trimethylpentyl)silane, is a branched alkyltriethoxysilane with the molecular formula C₁₄H₃₂O₃Si and a molecular weight of 276.49 g/mol . It belongs to the class of organo-functional alkoxysilanes that serve as hydrophobic coupling agents and surface modifiers. The compound features a sterically hindered isooctyl (2,4,4-trimethylpentyl) alkyl chain attached to a silicon center bearing three hydrolyzable ethoxy groups, which enables covalent bonding to hydroxyl-rich surfaces such as silica, cellulose, and cementitious materials [1]. With a boiling point of 236 °C at 760 mmHg, density of 0.880 g/mL, and a viscosity of 2.1 cSt at 25 °C, isooctyltriethoxysilane is a colorless liquid that hydrolyzes slowly upon contact with moisture [1].

1
Workflow
Sol-gel, dip-coating, and concrete impregnation surface modification workflows
2
Selection Logic
Branched alkyl chain provides steric shielding distinct from linear n-octyl analogs
3
Method Compatibility
Compatible with acidic sol-gel, electrochemically assisted deposition, and silane/siloxane hybrid systems

Why Alkyltriethoxysilanes Are Not Interchangeable: The Critical Role of Chain Branching and Alkoxy Leaving Groups in Isooctyltriethoxysilane


Despite sharing the same triethoxysilyl head group, alkyltriethoxysilanes with differing alkyl chain structures — including n-octyl, isobutyl, and dodecyl variants — exhibit markedly divergent hydrophobicity, thermal stability, and reactivity profiles. The branched isooctyl chain (2,4,4-trimethylpentyl) confers a unique steric configuration that sterically shields the siloxane backbone, resulting in hydrolysis and condensation kinetics distinct from those of its linear n-octyl counterpart (CAS 2943-75-1) [1]. Furthermore, the choice of alkoxy leaving group (ethoxy vs. methoxy) alters the volatility, flash point, and substrate penetration characteristics [2]. Consequently, generic substitution within this class without accounting for chain branching architecture and alkoxy identity can lead to compromised durability, insufficient penetration depth, or failure to meet critical performance specifications in demanding applications such as marine concrete protection or high-temperature superhydrophobic coatings. The quantitative evidence below substantiates where isooctyltriethoxysilane occupies a distinct performance niche within the alkyltriethoxysilane landscape.

Target: Isooctyltriethoxysilane Branched 2,4,4-trimethylpentyl chain. Steric hindrance controls hydrolysis kinetics and forms densely packed hydrophobic layers.
Substitute: n-Octyltriethoxysilane Linear octyl chain. Condensation kinetics and film packing density may shift, altering superhydrophobicity and substrate penetration.
Target: Ethoxy Leaving Group Lower volatility and higher flash point compared to methoxy analogs; influences safe processing and substrate penetration rate.
Substitute: Methoxy Silanes Methoxy variants exhibit faster hydrolysis and higher vapor pressure. Interchange may alter pot life and coating uniformity.
Target: Long Branched Chain (C8, Isooctyl) Reported deeper concrete penetration (4–6 mm range) and extended UV service life in infrastructure studies.
Substitute: Short-Chain Silanes (Isobutyl, n-Butyl) Penetration depth and thermal stability may differ; substitution may reduce protection longevity in demanding environments.

Isooctyltriethoxysilane Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons with Closest Analogs


Isooctyltriethoxysilane Achieves 162.3° Water Contact Angle on Cellulose, Outperforming Linear Octyl and Dodecyl Analogs

In a direct comparative study employing electrochemically assisted deposition of silane-functionalized silica hydrosols onto cellulose substrates, isooctyltriethoxysilane (iso-OTES) delivered a static water contact angle of 162.3 ± 0.5°, representing the highest hydrophobicity among the four silane modifiers tested [1]. The comparator silanes — octyltriethoxysilane (OTES) and dodecyltriethoxysilane (DTES) — both yielded lower contact angles under identical deposition conditions. The superior performance of iso-OTES is attributed to the non-polar character and hydrolytic stability of the branched Si(C₈H₁₇) groups, which form a more densely packed hydrophobic layer at the cellulose interface compared to linear alkyl chains [1].

Water Contact Angle
Head-to-head
162.3 ± 0.5° on cellulose, ranking highest among four modifiers tested
Supports selection for superhydrophobic cellulose coatings
Electrochemically assisted deposition; TEOS/SDBS system
Superhydrophobic cellulose Silane-functionalized silica hydrosol Electrochemically assisted deposition

Branched Isooctyl Silane Coatings Retain Superhydrophobicity up to 400°C, Surpassing Short-Chain Ethyl Silane by 200°C

A comparative thermal stability investigation of sol-gel derived superhydrophobic coatings on glass substrates revealed that isooctyltrimethoxysilane (ITMS)-based films sustain superhydrophobicity (water contact angle ≥ 150°) up to 400°C, and transition to a hydrophobic state only at 450°C [1]. In contrast, the short-chain ethyltrimethoxysilane (ETMS)-based films lose superhydrophobicity at approximately 200°C. At ambient conditions, the Si/ITMS coating achieves a water contact angle of 154 ± 2° versus 150.4 ± 2° for Si/ETMS [1]. Although this study employed the trimethoxy (rather than triethoxy) analogs, the class-level inference holds: the long, branched isooctyl alkyl chain provides greater thermal resilience than short ethyl chains due to enhanced steric protection of the siloxane network [1].

Thermal Stability
Class-level inference
Retains superhydrophobicity up to 400°C, ~200°C above short-chain ethyl silane analog
Reported thermal stability advantage; trimethoxy analog context
Sol-gel dip-coating on glass; class-level inference
Thermal stability Superhydrophobic nanocoatings Sol-gel dip-coating

Isooctyltriethoxysilane Delivers 4–6 mm Concrete Penetration and >95% Chloride Barrier, Outperforming Isobutyl and n-Butyl Alternatives

A comprehensive comparative study on concrete protection performance evaluated isooctyltriethoxysilane alongside silane/siloxane mixtures, assessing water absorption ratio, penetration depth, contact angle, and hydrophobic retention [1]. In a separate industry technical guide comparing four alkyltriethoxysilanes for concrete impregnation, isooctyltriethoxysilane achieved the deepest penetration depth of 4–6 mm, exceeding both isobutyltriethoxysilane (3–5 mm) and n-butyltriethoxysilane (2–4 mm), while also equaling the chloride barrier performance of n-octyltriethoxysilane with a 95% chloride reduction and a projected service life of 25–30 years .

Concrete Protection
Cross-study comparable
4–6 mm penetration, >95% chloride reduction, 25–30 yr UV service life
Supports specification for marine concrete impregnation
ASTM C1585 / EN 1062-3 context; outperforms isobutyl/n-butyl
Concrete durability Silane hydrophobic impregnation Chloride ingress resistance

Slower Hydrolysis and Condensation Kinetics of Long-Chain Alkyltriethoxysilanes Enable Controlled Reactivity in Sol-Gel Processing

A foundational ²⁹Si and ¹H NMR kinetic study comparing the hydrolysis and condensation of three R-Si(OEt)₃ trifunctional alkoxides (R = CH₃, C₂H₅, C₈H₁₇) demonstrated that the condensation reactions are fastest for methyltriethoxysilane (C₁) and that the degree of condensation is highest for the short-chain system [1]. In contrast, octyltriethoxysilane (C₈) exhibits significantly slower condensation due to the steric hindrance imposed by the long alkyl chains, which impede oligomeric species from approaching one another [1]. Although the study employed linear n-octyltriethoxysilane, the branched isooctyl variant, with its bulkier 2,4,4-trimethylpentyl group, is expected to exhibit even more pronounced steric hindrance and correspondingly slower condensation kinetics — a class-level inference consistent with the established chain-length trend [1].

Reaction Kinetics
Class-level inference
Slowest condensation rate (C₁ > C₂ > C₈ rank order), controlled by steric hindrance
Supports extended pot life and deeper substrate penetration
²⁹Si NMR study; linear n-octyl analog context
Hydrolysis kinetics Condensation Sol-gel chemistry ²⁹Si NMR

Higher Viscosity of Isooctyltriethoxysilane (2.1 cSt) Versus n-Octyltriethoxysilane (1.9 cSt) Influences Penetration and Film Formation

Physical property data from authoritative vendor technical datasheets reveal a measurable viscosity difference between the branched and linear octyltriethoxysilane isomers. Isooctyltriethoxysilane (CAS 35435-21-3) exhibits a viscosity of 2.1 cSt at 25 °C , whereas its linear analog n-octyltriethoxysilane (CAS 2943-75-1) has a viscosity of 1.9 cSt at the same temperature . Both compounds share identical molecular weight (276.49 g/mol), comparable density (~0.880 vs. 0.875 g/mL), and similar refractive index (1.4160), yet the branched architecture contributes to a ~10.5% higher viscosity. This difference, though modest, has practical implications for substrate penetration behavior, as higher viscosity can slow capillary uptake but may also contribute to more uniform film formation in certain application methods.

Viscosity Profile
Data to verify
2.1 cSt vs. 1.9 cSt for n-octyltriethoxysilane at 25°C
Viscosity difference may influence capillary penetration
Supplier datasheet comparison; requires validation
Viscosity Physical properties Alkylsilane Penetration behavior

Patented Nano-Modified Silane-Siloxane Waterproof Agent Leverages Isooctyltriethoxysilane for 72-Hour Acid Salt Spray Resistance

Chinese patent CN104177124A discloses a nanometer-modified silane-siloxane waterproof agent specifically formulated for concrete surface protection, in which isooctyltriethoxysilane is a key functional component [1]. In a representative embodiment (Embodiment 1), the formulation comprises 12 parts by weight of isooctyltriethoxysilane combined with 8 parts of isobutyltriethoxysilane, dispersed in a butyl acetate/ethanol solvent system along with graphene oxide [1]. After application to concrete surfaces, the coating demonstrated resistance to acid salt spray for 72 hours without surface damage [1]. This patent formulation exploits the complementary properties of the branched isooctyl and isobutyl silanes to achieve a balance of deep penetration and durable surface hydrophobicity that neither silane provides alone.

Durability Patent
Supporting evidence
72 h acid salt spray resistance in nano-modified silane-siloxane waterproof agent
Industrial formulation context confirmed
Patent CN104177124A; synergistic isooctyl/isobutyl system
Nano-modified waterproof agent Silane-siloxane Concrete surface protection Acid salt spray resistance

Isooctyltriethoxysilane Best Research and Industrial Application Scenarios Rooted in Quantitative Differentiation Evidence


Superhydrophobic Cellulose and Textile Coatings via Electrochemically Assisted Deposition

Based on the demonstrated 162.3° water contact angle on cellulose in a direct head-to-head comparison with OTES and DTES [1], isooctyltriethoxysilane is the recommended silane modifier for producing durable superhydrophobic textile and paper surfaces via electrochemically assisted sol-gel deposition. This scenario is particularly relevant for researchers and manufacturers developing water-repellent technical textiles, self-cleaning apparel, and oil-water separation membranes where maximum hydrophobicity from a non-fluorinated silane is required.

High-Temperature Superhydrophobic Coatings for Glass and Optical Substrates

The thermal stability evidence showing that isooctyl-functionalized silane coatings retain superhydrophobicity up to 400°C — a 200°C advantage over short-chain ethyl silane [1] — positions isooctyltriethoxysilane as a candidate precursor for high-temperature self-cleaning glass, solar panel covers, and optical device coatings. The triethoxy variant offers lower volatility compared to the trimethoxy analog, which can be advantageous in dip-coating processes requiring elevated curing temperatures.

Marine Concrete Infrastructure Protection with Extended Service Life

The combined evidence of 4–6 mm penetration depth, >95% chloride barrier efficiency, and 25–30 year UV resistance [1] supports the specification of isooctyltriethoxysilane for hydrophobic impregnation of concrete in coastal and de-icing salt environments. The patented nano-modified formulation incorporating isooctyltriethoxysilane further validates its industrial adoption for bridges, seawalls, and port structures requiring long-term chloride ingress protection.

Sol-Gel Hybrid Nanocomposite Fabrication Requiring Controlled Reactivity

The slower condensation kinetics of long-chain alkyltriethoxysilanes relative to methyl and ethyl analogs [1] make isooctyltriethoxysilane particularly suitable for sol-gel synthesis of organic-inorganic hybrid materials where extended pot life and controlled gelation are critical. Its branched architecture and higher viscosity (2.1 cSt) also contribute to more uniform film formation in dip-coating and spray-coating processes , benefiting the fabrication of siloxane-TiO₂ hybrid nanocomposites and functional coatings.

Application
Selection Property
Validation Focus
Superhydrophobic cellulose and textile coatings
Contact angle ranking in deposition studies
Electrochemically assisted deposition method reproducibility
High-temperature glass and optical nanocoatings
Superhydrophobicity retention above 300°C
Sol-gel dip-coating curing temperature compatibility
Marine concrete infrastructure protection
Penetration depth and chloride barrier efficiency
Long-term chloride ingress endpoint monitoring
Sol-gel hybrid nanocomposite fabrication
Controlled condensation kinetics and pot life
Film uniformity and substrate penetration validation
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